3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a trifluoromethyl-substituted phenyl group, and a triazolopyridazine core, making it a versatile molecule for scientific research.
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Based on the properties of triazole compounds, it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might have diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiophene and triazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine: Similar in structure but with a methyl group instead of a thiophene ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole core but differ in the attached heterocyclic rings.
Uniqueness
3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a thiophene ring and a trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. These features enhance its potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-thiophen-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4S2/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14-21-22-16(24(14)23-15)13-2-1-9-25-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNQRGEGVVHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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